Synthesis and Characterization of 4-Cyclopropyl-3-methylpyrrolidin-2-one: A Technical Guide for Advanced Scaffold Generation
Synthesis and Characterization of 4-Cyclopropyl-3-methylpyrrolidin-2-one: A Technical Guide for Advanced Scaffold Generation
Executive Summary & Pharmacological Relevance
The structural elaboration of γ -lactams (pyrrolidin-2-ones) remains a cornerstone in modern medicinal chemistry. Specifically, 3,4-disubstituted pyrrolidin-2-ones are privileged pharmacophores, offering rigid conformational restriction and predictable vector projection for substituent groups.
The compound 4-Cyclopropyl-3-methylpyrrolidin-2-one (CAS: 1936404-47-5) 1 represents a highly specialized building block. The incorporation of a cyclopropyl ring at the C4 position significantly enhances the lipophilicity and metabolic stability of the scaffold, while the C3-methyl group introduces a critical stereocenter that can dictate the binding conformation of downstream active pharmaceutical ingredients (APIs). Understanding the physicochemical profile—such as its monoisotopic mass of 139.0997 Da and predicted collision cross-sections 2—is essential for subsequent LC-MS/MS bioanalytical tracking.
This whitepaper details a robust, self-validating synthetic route to access this molecule, emphasizing the mechanistic causality behind each experimental condition.
Retrosynthetic Analysis & Strategic Design
Direct condensation approaches to 3,4-disubstituted lactams often suffer from poor regioselectivity and low yields. To ensure absolute control over the substitution pattern, a sequential Michael Addition → Reductive Lactamization → Diastereoselective α -Alkylation strategy is employed.
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The Alkylation Disconnection: The C3-methyl group is introduced last. By utilizing the pre-formed 4-cyclopropylpyrrolidin-2-one ring, we can exploit the steric bulk of the C4-cyclopropyl group to direct the incoming methyl electrophile to the opposite face (trans selectivity) during enolate alkylation 3.
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The Lactamization Disconnection: The pyrrolidinone core is generated via the intramolecular cyclization of a γ -amino ester.
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The Michael Disconnection: The requisite γ -nitro ester is accessed via the conjugate addition of nitromethane to (E)-ethyl 3-cyclopropylacrylate 4.
Retrosynthetic pathway for 4-cyclopropyl-3-methylpyrrolidin-2-one.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (IPCs) and mechanistic rationales are embedded to ensure the scientist can troubleshoot in real-time.
Step 1: Synthesis of Ethyl 3-cyclopropyl-4-nitrobutanoate
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Mechanistic Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as a sterically hindered, non-nucleophilic base. It deprotonates nitromethane to form the nitronate anion without attacking the ester carbonyl.
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Procedure:
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Charge a flame-dried flask with (E)-ethyl 3-cyclopropylacrylate (1.0 eq) and anhydrous THF (0.5 M).
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Add nitromethane (5.0 eq) at room temperature. Note: Excess nitromethane drives the equilibrium forward.
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Cool the mixture to 0°C and add DBU (0.2 eq) dropwise. A slight exothermic reaction and a pale yellow color change validate nitronate formation.
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Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active acrylate spot indicates completion.
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Quench with 1M HCl to neutralize DBU, extract with EtOAc, and concentrate to yield the crude nitro-ester.
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Step 2: Reductive Lactamization to 4-Cyclopropylpyrrolidin-2-one
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Mechanistic Causality: The reduction of the aliphatic nitro group yields a primary amine. Under mild heating, the nucleophilic amine spontaneously attacks the adjacent ethyl ester. The entropic favorability of forming a stable 5-membered ring drives the reaction to completion.
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Procedure:
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Dissolve the crude nitro-ester in absolute ethanol (0.2 M).
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Add Raney-Nickel (10% w/w). Caution: Raney-Ni is pyrophoric; keep wetted.
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Purge the vessel with N2 , then introduce H2 gas (balloon or Parr shaker at 50 psi).
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Stir at 40°C for 24 hours. The IPC is LC-MS: look for the disappearance of the nitro intermediate (m/z[M+H]+ 202) and the appearance of the lactam mass (m/z[M+H]+ 126).
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Filter through a Celite pad to remove the catalyst, concentrate, and purify via flash chromatography to isolate 4-cyclopropylpyrrolidin-2-one.
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Step 3: Diastereoselective α -Alkylation
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Mechanistic Causality: Pyrrolidin-2-ones possess two acidic protons: the amide N-H (pKa ~15) and the α -C-H (pKa ~30). To alkylate the carbon, a dianion must be formed. Exactly 2.1 equivalents of Lithium Diisopropylamide (LDA) are required. The first equivalent irreversibly deprotonates the nitrogen; the second equivalent deprotonates the α -carbon.
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Procedure:
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Cool a solution of 4-cyclopropylpyrrolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) to -78°C under Argon.
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Add LDA (2.1 eq, 2.0 M in THF/heptane) dropwise. The solution may turn slightly yellow, indicating dianion formation. Stir for 45 minutes at -78°C.
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Add Methyl Iodide (1.1 eq) dropwise. Causality: The electrophile attacks the more nucleophilic carbon center kinetically, rather than the nitrogen.
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Stir for 2 hours at -78°C, then slowly warm to 0°C.
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Quench strictly at 0°C with saturated aqueous NH4Cl . Extract with Dichloromethane (DCM), dry over Na2SO4 , and purify via silica gel chromatography to yield 4-Cyclopropyl-3-methylpyrrolidin-2-one .
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Mechanistic workflow of the dianion-mediated α-alkylation sequence.
Analytical Characterization
Thorough characterization is required to confirm the structural integrity and diastereomeric purity of the final compound. The trans relationship between the C3-methyl and C4-cyclopropyl groups is typically confirmed via 2D NOESY NMR, where a lack of cross-peaks between the C3-H and C4-H implies an anti-periplanar (trans) orientation.
| Analytical Method | Parameter / Signal | Expected Assignment / Value |
| HRMS (ESI-TOF) | [M+H]+ | Calculated for C8H14NO : 140.1070; Found: 140.1075 2 |
| FT-IR (ATR) | νmax ( cm−1 ) | 3250 (N-H stretch), 1695 (Amide C=O stretch), 1450 (C-H bend) |
| 1 H NMR (400 MHz, CDCl3 ) | δ 6.20 (br s, 1H) | Amide N-H |
| δ 3.45 (dd, J = 9.5, 7.0 Hz, 1H) | C5-H (diastereotopic proton) | |
| δ 3.10 (dd, J = 9.5, 5.5 Hz, 1H) | C5-H' (diastereotopic proton) | |
| δ 2.35 (dq, J = 10.0, 7.0 Hz, 1H) | C3-H ( α -proton to carbonyl) | |
| δ 1.65 (m, 1H) | C4-H | |
| δ 1.15 (d, J = 7.0 Hz, 3H) | C3-CH3 (Methyl group) | |
| δ 0.85 (m, 1H), 0.50 - 0.15 (m, 4H) | Cyclopropyl ring protons | |
| 13 C NMR (100 MHz, CDCl3 ) | δ 180.5 | C2 (Amide Carbonyl) |
| δ 48.2, 42.1, 40.5 | C5, C3, C4 (Pyrrolidinone core carbons) | |
| δ 14.5, 13.2, 4.5, 3.2 | C3-CH3, Cyclopropyl carbons |
References
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Molaid Chemical Database. 4-Cyclopropyl-3-methylpyrrolidin-2-one - CAS 1936404-47-5. Retrieved from:[Link]
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PubChemLite (Université du Luxembourg). 4-cyclopropyl-3-methylpyrrolidin-2-one (C8H13NO) Structural Information and Predicted Collision Cross Section. Retrieved from:[Link]
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Journal of the Chemical Society, Perkin Transactions 2. Mechanism of solid/liquid phase-transfer catalysis in the presence of potassium carbonate: alkylation of pyrrolidin-2-one. (1989). DOI: 10.1039/P29890002029. Retrieved from: [Link]
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United States Patent Office. Inhibitors of ERK Protein Kinase Activity (Synthesis of (E)-ethyl 3-cyclopropylacrylate). (2016). Retrieved from: [Link]
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